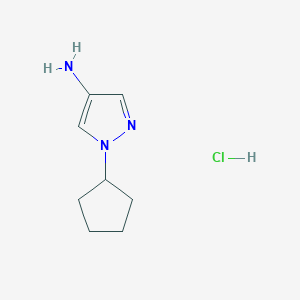

1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride

描述

1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride is an organic compound belonging to the class of pyrazoles. It is characterized by its molecular formula C8H14ClN3 and a molecular weight of 187.67 g/mol . This compound is typically found as a white to yellow solid and is used in various scientific research applications due to its unique chemical properties .

准备方法

The synthesis of 1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product .

化学反应分析

1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

科学研究应用

Medicinal Chemistry

1. Anti-inflammatory and Analgesic Properties

Research indicates that 1-cyclopentyl-1H-pyrazol-4-amine hydrochloride may exhibit anti-inflammatory and analgesic effects. These properties are attributed to its ability to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) . This inhibition can potentially lead to reduced pain and inflammation, making it a candidate for developing new anti-inflammatory drugs.

2. Scaffold for Drug Development

The compound serves as a scaffold for designing novel pharmaceuticals targeting various diseases, including inflammatory conditions and possibly cancer. Its structural characteristics allow for modifications that can enhance biological activity and selectivity towards specific targets .

Biological Assays

1. Binding Affinity Studies

Studies have focused on the binding affinity of this compound to various receptors and enzymes. Preliminary data suggest it interacts with cyclooxygenase enzymes, which play a crucial role in mediating inflammatory responses . Further investigations into its pharmacokinetic properties are essential for understanding its therapeutic potential.

2. Cell Culture Applications

This compound has been utilized in cell culture studies, particularly as a non-ionic organic buffering agent within a pH range of 6 to 8.5. Such properties are beneficial for maintaining optimal conditions in biological assays .

Case Studies

Case Study 1: Inhibition of COX Enzymes

A study demonstrated that derivatives of pyrazole compounds, including this compound, showed significant inhibition of COX-2 activity in vitro. This finding supports its potential use as an anti-inflammatory agent .

Case Study 2: Synthesis and Characterization

Research has detailed the synthesis of this compound, emphasizing its unique structural features that enhance solubility and bioavailability compared to other pyrazole derivatives. The compound's purity was confirmed through various analytical techniques such as NMR and HPLC .

作用机制

The mechanism by which 1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:

1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride: This compound has a similar structure but includes a methyl group, which can influence its chemical properties and reactivity.

5-Amino-pyrazoles: These compounds are also pyrazole derivatives and are used in various organic and medicinal synthesis applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

生物活性

1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been investigated for its effects on various biological targets, including enzymes and receptors involved in critical physiological processes. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Inhibition of Enzymes : Studies have shown that pyrazole derivatives can inhibit enzymes like meprin α and β, which are involved in proteolytic processes. The inhibition mechanism often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis .

- Receptor Modulation : The compound may also act as an inhibitor of spleen tyrosine kinase (Syk), which plays a significant role in immune responses. By inhibiting Syk, the compound could potentially modulate inflammatory pathways, making it a candidate for treating allergic conditions .

Structure-Activity Relationships (SAR)

The SAR studies of pyrazole derivatives indicate that modifications at various positions on the pyrazole ring can significantly influence their biological activity:

| Position | Modification | Effect on Activity |

|---|---|---|

| 3 | Aryl substituents | Increased potency against meprin α |

| 5 | Alkyl groups | Enhanced selectivity for meprin β |

| 4 | Halogenation | Improved binding affinity to Syk |

These modifications have been systematically studied to optimize the pharmacological profile of pyrazole derivatives .

Case Studies

Several studies have explored the biological activity of this compound:

- Antifungal Activity : A study reported that a related compound exhibited selective inhibition against fungal isoforms of Hsp90, indicating potential use in treating fungal infections . The structure of the compound was optimized to enhance selectivity towards fungal targets over human counterparts.

- Anti-inflammatory Effects : In vitro assays demonstrated that pyrazole derivatives could suppress pro-inflammatory cytokine release in immune cells, suggesting a therapeutic role in managing inflammatory diseases .

- Anticancer Potential : Research has indicated that certain pyrazole derivatives, including those structurally related to this compound, show promise as anticancer agents by inducing apoptosis in cancer cell lines through cell cycle arrest mechanisms .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Vilsmeier-Haack formylation or nucleophilic substitution. For example, cyclopentyl groups are introduced through alkylation of pyrazole precursors using cyclopentyl halides in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ at 80–100°C . Post-synthesis, hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether.

- Key Variables : Temperature, solvent polarity, and stoichiometry of cyclopentyl halide influence regioselectivity. IR and ¹H/¹³C NMR are critical for confirming amine protonation and cyclopentyl integration .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Structural Confirmation : X-ray crystallography (for single crystals) or 2D NMR (COSY, HSQC) to resolve cyclopentyl and pyrazole ring interactions. For example, crystallographic data from analogous compounds show bond angles of 119–121° for pyrazole carbons .

- Common Pitfalls : Hygroscopicity may require dry N₂ atmosphere during handling .

Q. What are the standard safety protocols for handling this hydrochloride salt in lab settings?

- Safety Measures :

- Use PPE (gloves, goggles) to avoid inhalation or skin contact.

- In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the cyclopentyl group impact the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The cyclopentyl group introduces steric hindrance, reducing accessibility to the pyrazole’s C-5 position. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalysts and microwave-assisted heating (120°C, 30 min) improve yields by overcoming steric effects. Compare with phenyl-substituted analogs, where yields drop by ~15% due to hindered transmetallation .

- Data Analysis : Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and quantify steric effects using DFT calculations (e.g., Tolman cone angles) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Case Study : If in vitro kinase inhibition (IC₅₀ = 50 nM) fails to translate in murine models, consider:

- Pharmacokinetics : Assess solubility (shake-flask method) and metabolic stability (liver microsomes). Hydrochloride salts often show improved aqueous solubility but may face rapid hepatic clearance .

- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability .

Q. How can computational modeling optimize this compound’s binding affinity for target proteins?

- Workflow :

- Docking : Use AutoDock Vina with PyMOL visualization to map interactions (e.g., pyrazole N-H with kinase hinge region).

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the cyclopentyl group in hydrophobic pockets .

- Validation : Correlate ΔG binding energies (MM-PBSA) with experimental IC₅₀ values. A 2 kcal/mol improvement in ΔG typically corresponds to a 10-fold increase in potency .

属性

IUPAC Name |

1-cyclopentylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c9-7-5-10-11(6-7)8-3-1-2-4-8;/h5-6,8H,1-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHJECZHBXLYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216126-64-5 | |

| Record name | 1-cyclopentyl-1H-pyrazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。